molecular formula C7H11NO2 B12335832 1-(Morpholin-2-yl)prop-2-en-1-one

1-(Morpholin-2-yl)prop-2-en-1-one

Cat. No.: B12335832
M. Wt: 141.17 g/mol
InChI Key: ZJKPXJLAUAZTIZ-UHFFFAOYSA-N
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Description

1-(Morpholin-2-yl)prop-2-en-1-one is an organic compound with the molecular formula C7H11NO2 It is a derivative of morpholine, a heterocyclic amine, and contains an enone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-2-yl)prop-2-en-1-one typically involves the reaction of morpholine with propenone derivatives. One common method is the reaction of morpholine with acrolein under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maintain high purity and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the enone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the enone carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the enone group under mild conditions.

Major Products Formed

Scientific Research Applications

1-(Morpholin-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1-(Morpholin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The compound’s ability to form covalent bonds with target molecules is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methyl-1-oxoallyl)morpholine: Similar structure but with a methyl group at the 2-position.

    1-(Morpholin-4-yl)prop-2-en-1-one: Similar structure but with the morpholine ring attached at the 4-position.

    N-Methacryloylmorpholine: Contains a methacryloyl group instead of a propenone group.

Uniqueness

1-(Morpholin-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern and the presence of the enone functional group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-morpholin-2-ylprop-2-en-1-one

InChI

InChI=1S/C7H11NO2/c1-2-6(9)7-5-8-3-4-10-7/h2,7-8H,1,3-5H2

InChI Key

ZJKPXJLAUAZTIZ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CNCCO1

Origin of Product

United States

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